![molecular formula C13H8Cl2FNO B5837411 2,3-dichloro-N-(3-fluorophenyl)benzamide](/img/structure/B5837411.png)
2,3-dichloro-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(3-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the benzamide class of drugs and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2,3-dichloro-N-(3-fluorophenyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, this compound can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes involved in cancer and autoimmune diseases. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce tumor growth. In autoimmune diseases, this compound can reduce inflammation and prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-dichloro-N-(3-fluorophenyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for targeted therapy. However, its efficacy and safety in humans are still being evaluated, and more research is needed to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for 2,3-dichloro-N-(3-fluorophenyl)benzamide research, including:
1. Clinical trials to evaluate its efficacy and safety in humans
2. Combination therapy with other drugs for enhanced therapeutic effects
3. Development of more potent and selective BTK inhibitors
4. Investigation of its potential use in other diseases, such as multiple sclerosis and Sjogren's syndrome.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study in the field of drug development.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final compound is obtained through further chemical modifications and purification steps.
Applications De Recherche Scientifique
2,3-dichloro-N-(3-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lymphoma, leukemia, and solid tumors. It has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2,3-dichloro-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFOEIFRFEGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.